“[3-(Methylsulfanyl)phenyl]urea” is a chemical compound with the molecular formula C8H10N2OS and a molecular weight of 182.25 . It is a powder at room temperature .
A method for synthesizing N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method has been used to synthesize a variety of N-substituted ureas in good to excellent yields .
The molecular structure of “[3-(Methylsulfanyl)phenyl]urea” consists of a urea group (NH2-CO-NH2) attached to a phenyl ring with a methylsulfanyl (CH3-S-) group .
The compound can be classified under substituted urea derivatives, which are known for their diverse biological activities. It is synthesized through reactions involving isocyanates and amines, particularly phenyl derivatives. The chemical structure can be represented by the following identifiers:
The synthesis of [3-(methylsulfanyl)phenyl]urea typically involves the reaction between an appropriate amine and an isocyanate. The general procedure includes:
Industrial methods may utilize continuous flow systems and automated purification processes to enhance yield and purity, adapting the laboratory methods for larger-scale production .
The molecular structure of [3-(methylsulfanyl)phenyl]urea can be described as follows:
The compound features a phenyl ring substituted with a methylthio group at the meta position relative to the urea linkage, influencing its chemical reactivity and biological activity .
[3-(Methylsulfanyl)phenyl]urea can participate in several chemical reactions:
These reactions expand the utility of [3-(methylsulfanyl)phenyl]urea in synthesizing derivatives with enhanced properties .
The mechanism of action for compounds like [3-(methylsulfanyl)phenyl]urea often involves interactions at the molecular level with biological targets such as enzymes or receptors. The methylthio group can enhance lipophilicity, facilitating membrane penetration and interaction with target sites.
In biological evaluations, this compound has shown potential anti-inflammatory and anticancer activities, suggesting that it may inhibit specific pathways involved in cell proliferation or inflammation . Detailed studies on its mechanism are ongoing to elucidate these interactions further.
These properties are crucial for determining the handling and application of [3-(methylsulfanyl)phenyl]urea in various settings .
[3-(Methylsulfanyl)phenyl]urea has several notable applications:
The versatility of this compound makes it a valuable target for further research in synthetic chemistry and pharmacology .
The phenylurea scaffold has demonstrated remarkable therapeutic versatility since the introduction of suramin in 1922, the first clinically approved urea-containing drug developed for African trypanosomiasis [7]. Over the past century, systematic structural optimization of this privileged scaffold has yielded numerous pharmacologically significant agents. A pivotal advancement occurred with the development of hydroxycarbamide in the mid-20th century, which remains a cornerstone for treating hematological malignancies like chronic myelogenous leukemia through its ribonucleotide reductase inhibition [7]. The late 20th and early 21st centuries witnessed targeted exploitation of the phenylurea core in kinase inhibition, exemplified by sorafenib (approved 2005), where the N-(4-chloro-3-(trifluoromethyl)phenyl)urea moiety enables critical hydrogen bonding with vascular endothelial growth factor receptors (VEGFR) and Raf kinases [4]. Contemporary research focuses on refining phenylurea architectures against emerging therapeutic targets, particularly bacterial resistance proteins and epigenetic modulators, demonstrating the scaffold’s enduring relevance [1] [10].
Table 1: Evolution of Clinically Impactful Phenylurea-Based Therapeutics
Era | Compound | Therapeutic Application | Structural Innovation | |
---|---|---|---|---|
1920s | Suramin | Antitrypanosomal | Symmetrical polyurea | |
1960s | Hydroxycarbamide | Antineoplastic | Hydroxylated urea | |
2000s | Sorafenib | Antiangiogenic/kinase inhibitor | N-Aryl urea with halogenated arene | |
2020s | PBP4-targeted phenylureas | Antibiotic resistance reversal | Meta-substituted phenylurea variants | [1] [10] |
Sulfur incorporation significantly modulates the physicochemical and target engagement properties of phenylurea pharmacophores. The methylsulfanyl (–SCH₃) group exemplifies this role through three primary mechanisms:
Table 2: Impact of Sulfur Functionalities on Phenylurea Drug Properties
Sulfur Group | Representative Compound | Key Property Modifications | Biological Consequence | |
---|---|---|---|---|
Methylsulfanyl (–SCH₃) | [3-(Methylsulfanyl)phenyl]urea | Moderate logP increase (∼1.2 units); σm = 0.15 | Enhanced membrane penetration; optimized electronic profile for enzyme binding | |
Sulfonate (–SO₃H) | Suramin derivatives | High water solubility; negative charge | Limited cellular uptake; plasma protein binding | |
Sulfonamide (–SO₂NH₂) | Sulfonylurea hypoglycemics | Intermediate polarity; H-bond capacity | Target specificity shifts (e.g., ATP-sensitive K⁺ channels) | [4] [7] [8] |
The strategic positioning of the methylsulfanyl group at the meta-position of the phenylurea scaffold creates a versatile template for structure-activity relationship (SAR) exploration against diverse biological targets. This configuration demonstrates three significant advantages:
Table 3: Structure-Activity Relationship of 3-Substituted Phenylurea Analogues Against PBP4
R Group at Phenyl 3-Position | Relative PBP4 Inhibition (%) | Ceftobiprole Resistance Reversal | Key Structural Determinants | |
---|---|---|---|---|
Methylsulfanyl (–SCH₃) | 100 (Reference) | 8-fold MIC reduction | Optimal hydrophobic contact; halogen bonding | |
Chloro (–Cl) | 125–150 | 16-fold MIC reduction | Enhanced halogen bonding; increased electron-withdrawal | |
Methoxy (–OCH₃) | 60–80 | 4-fold MIC reduction | Steric interference; unfavorable dipole orientation | |
Unsubstituted | 40–60 | 2-fold MIC reduction | Reduced hydrophobic interactions | [1] [10] |
Synthetic Accessibility: The preparation of [3-(methylsulfanyl)phenyl]urea derivatives typically follows convergent routes:
The chemical stability of the methylsulfanyl group under these conditions (unlike more labile functionalities) facilitates high-yielding synthesis (>75%) of diverse analogues for biological evaluation [1] [10]. These attributes collectively establish [3-(methylsulfanyl)phenyl]urea as a rationally designed scaffold with significant potential for addressing persistent challenges in medicinal chemistry, particularly in overcoming antibiotic resistance and developing targeted epigenetic modulators.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1